
3-Acetyl-7-Methoxy-6-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-7-Methoxy-6-azaindole: is a heterocyclic compound that belongs to the class of azaindoles Azaindoles are structurally similar to indoles but contain a nitrogen atom in the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-Methoxy-6-azaindole typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes. The reaction conditions can vary, but a common method involves the use of alkali-amides as catalysts. For example, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) can lead to the formation of 7-azaindolines, while potassium bis(trimethylsilyl)amide (KN(SiMe3)2) can yield 7-azaindoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-7-Methoxy-6-azaindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different azaindoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce azaindoline derivatives .
Applications De Recherche Scientifique
Chemistry: 3-Acetyl-7-Methoxy-6-azaindole is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various diseases, including cancer .
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of anticancer drugs. Its ability to inhibit specific kinases makes it a promising candidate for targeted cancer therapies .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of 3-Acetyl-7-Methoxy-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the kinase binding pocket, blocking the ATP binding site and preventing phosphorylation events necessary for cell signaling .
Comparaison Avec Des Composés Similaires
7-Azaindole: Similar in structure but lacks the acetyl and methoxy groups.
6-Azaindole: Another positional isomer with the nitrogen atom in a different position.
3-Methyl-7-Methoxy-6-azaindole: Similar but with a methyl group instead of an acetyl group.
Uniqueness: 3-Acetyl-7-Methoxy-6-azaindole is unique due to the presence of both acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)8-5-12-9-7(8)3-4-11-10(9)14-2/h3-5,12H,1-2H3 |
Clé InChI |
VEZWGHVIFMKXIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=C1C=CN=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)
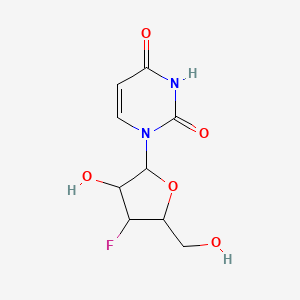

![1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione](/img/structure/B15093138.png)
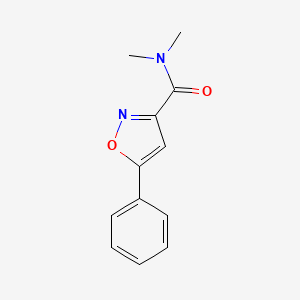
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol](/img/structure/B15093153.png)
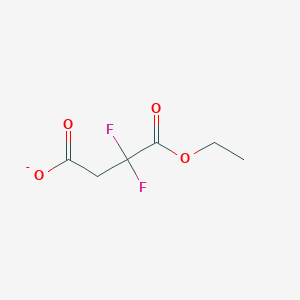


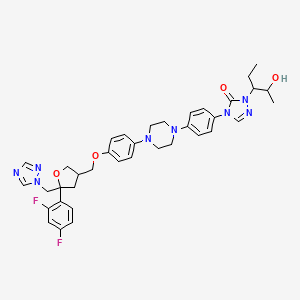
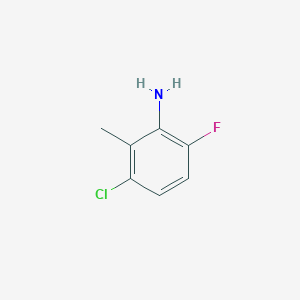
![1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B15093180.png)
![2,6-Bis[6-(1,1-dimethylethyl)-2-naphthalenyl]anthracene](/img/structure/B15093193.png)
![5-Amino-4-(benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15093201.png)
